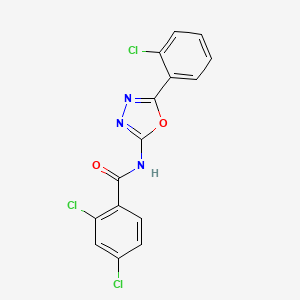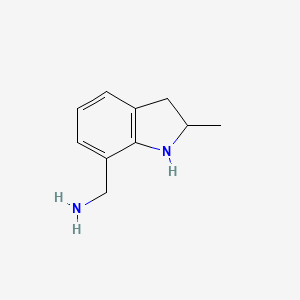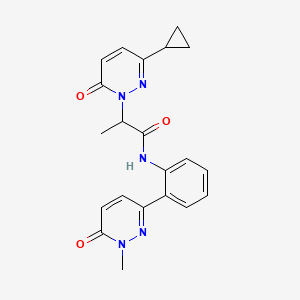![molecular formula C18H10BrClO3 B2560375 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one CAS No. 690214-06-3](/img/structure/B2560375.png)
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. It has been studied for its potential applications in various fields such as medicine, agriculture, and industry.
科学的研究の応用
Synthetic Applications and Molecular Interactions
Synthesis of Novel Compounds : Research has shown the potential of using compounds similar to "3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one" in synthesizing novel metal complexes with antimicrobial properties. For instance, complexes of a structurally related compound with Cu(II), Ni(II), Fe(II), Co(II), and Mn(II) have been synthesized, characterized, and evaluated for in-vitro antimicrobial activity against bacterial and fungal strains, showing enhanced activity upon coordination with metals (Vyas, 2009).
Molecular Characterization and Biological Evaluation : Another study focused on the synthesis and biological evaluation of derivatives, indicating their potential as antimicrobial agents through various synthesis methods and characterizations such as elemental analysis, IR spectra, and conductivity measurements. These studies highlight the compound's role in developing molecules with potential biological activities (Vyas, Nimavat, Jani, & Hathi, 2009).
Potential Biological Activities
Antimicrobial and Antioxidant Properties : Investigations into the compound's derivatives have demonstrated significant antibacterial activity against specific strains, such as Escherichia coli and Pseudomonas aeruginosa, and notable antioxidant activities. This suggests the compound's framework could serve as a basis for designing antibacterial and antioxidant agents, highlighting its relevance in developing new therapeutic agents (Al-ayed, 2011).
Catalysis and Organic Synthesis : Research on related compounds demonstrates their utility in catalyzing the synthesis of Warfarin analogues via Michael addition, showcasing the compound's potential in facilitating the synthesis of medically relevant molecules. This area of research emphasizes the compound's role in streamlining synthetic pathways for producing complex organic molecules (Alonzi et al., 2014).
Agrochemical Applications : A study explored the synthesis and plant growth-promoting effects of novel quinolinyl chalcones derived from a similar compound, suggesting its potential utility in agrochemical research to enhance crop growth, which could have significant implications for agricultural productivity and sustainability (Hassan, Alzandi, & Hassan, 2020).
作用機序
Target of Action
The primary targets of the compound 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one are monoamine oxidase (MAO-B) and acetylcholinesterase . These enzymes play a crucial role in the regulation of neurotransmitters, which are essential for the proper functioning of the nervous system .
Mode of Action
The compound this compound interacts with its targets by inhibiting their activity . This inhibition results in an increase in the levels of certain neurotransmitters in the brain, which can help to alleviate symptoms of neurological disorders .
Biochemical Pathways
The compound this compound affects the biochemical pathways related to the metabolism of neurotransmitters . By inhibiting MAO-B and acetylcholinesterase, it prevents the breakdown of neurotransmitters, leading to increased levels in the brain . This can have downstream effects on various neurological processes.
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to its inhibitory effects on MAO-B and acetylcholinesterase . By preventing the breakdown of neurotransmitters, the compound can help to regulate neurological function and potentially alleviate symptoms of neurological disorders .
生化学分析
Biochemical Properties
3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate proteins and play a crucial role in cell signaling pathways. The interaction between this compound and these kinases involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it has been shown to bind to the ATP-binding site of kinases, thereby inhibiting their activity. This binding interaction prevents the transfer of phosphate groups to target proteins, disrupting downstream signaling pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in certain cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biological activity .
特性
IUPAC Name |
3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-6-chlorochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrClO3/c19-13-4-1-11(2-5-13)3-7-16(21)15-10-12-9-14(20)6-8-17(12)23-18(15)22/h1-10H/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPYEOBCRZDEDQ-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2560294.png)


![N-[2-(diethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl]prop-2-enamide](/img/structure/B2560298.png)
![Methyl 3-{[(4-methylphenyl)sulfonyl]oxy}-2-thiophenecarboxylate](/img/structure/B2560299.png)

![1-(4-Cyano-2-{4-[(diethylamino)sulfonyl]phenyl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B2560302.png)
![3-Chlorothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2560303.png)




![6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2560311.png)
![(Z)-2-amino-3-[[5-nitro-2-[4-(trifluoromethyl)phenoxy]phenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2560312.png)